![molecular formula C19H21N3O3 B5887496 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)
1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone, also known as NBPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone exerts its biological effects by inhibiting the activity of various enzymes and proteins such as protein kinase C, cyclooxygenase-2, and phosphodiesterase. It also acts as a DNA intercalator, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation. It has also been shown to affect the levels of neurotransmitters such as dopamine and serotonin, leading to potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its ability to selectively target specific enzymes and proteins, leading to more precise results. However, its potential toxicity and limited solubility in water can pose challenges in its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone. One possible direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the exploration of this compound's potential as a diagnostic tool for various diseases. Additionally, further research is needed to better understand this compound's mechanism of action and its potential applications in the field of neuroscience.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications, particularly in the field of medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. There are also several potential future directions for the study of this compound, highlighting its importance in the scientific community.
Métodos De Síntesis
1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone can be synthesized through a multistep process involving the reaction of 4-bromoacetophenone with 3-nitrobenzyl chloride, followed by the reaction of the resulting product with piperazine. The final product is obtained through the reaction of the intermediate product with sodium hydride and ethyl iodide.
Aplicaciones Científicas De Investigación
1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antifungal properties. This compound has also been studied for its potential use as a diagnostic tool for various diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15(23)17-5-7-18(8-6-17)21-11-9-20(10-12-21)14-16-3-2-4-19(13-16)22(24)25/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKRPNHMZHAKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
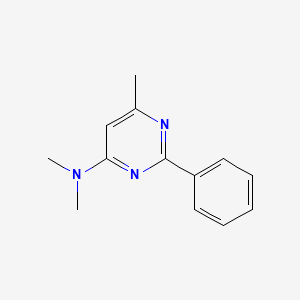


![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)
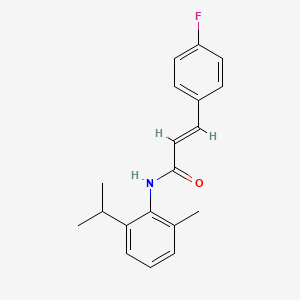

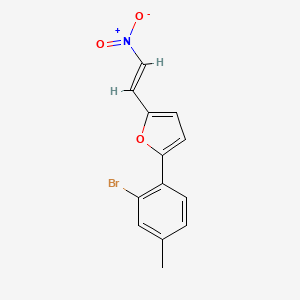
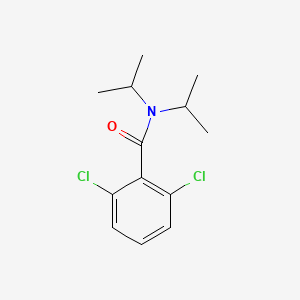
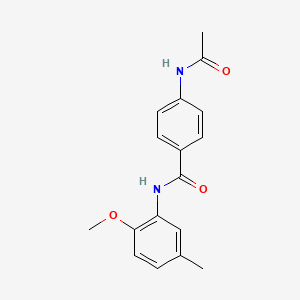
![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)
![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)